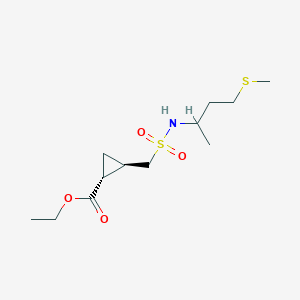
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed in various tissues and plays a role in inflammation, pain, and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
作用機序
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide acts as a competitive antagonist of the P2X7 receptor by binding to the ATP-binding site of the receptor. This prevents the activation of the receptor and the subsequent release of pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the formation of the P2X7 receptor pore, which is responsible for the release of IL-1β and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various cell types, including microglia, macrophages, and T cells. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, and MCP-1. This compound has also been shown to reduce neuropathic pain in animal models by inhibiting the activation of the P2X7 receptor.
実験室実験の利点と制限
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide has several advantages as a tool compound in scientific research. It is highly selective for the P2X7 receptor and does not interact with other P2X receptors or ion channels. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as a tool compound. It has a relatively low potency compared to other P2X7 receptor antagonists, such as AZ11645373 and JNJ-47965567. This compound also has a relatively short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for the research on (2S)-2-(1-adamantylmethylsulfonylamino)propanamide and the P2X7 receptor. One direction is to investigate the role of the P2X7 receptor in cancer and its potential as a therapeutic target. Another direction is to develop more potent and selective P2X7 receptor antagonists for clinical use. Additionally, the development of P2X7 receptor agonists may have therapeutic potential in certain diseases, such as Alzheimer's disease and depression. Further research is needed to fully understand the function and pharmacology of the P2X7 receptor and its potential as a therapeutic target.
合成法
The synthesis of (2S)-2-(1-adamantylmethylsulfonylamino)propanamide involves the reaction of 1-adamantylmethylamine with 2-bromoacetamide, followed by the reaction of the resulting intermediate with sulfonyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide has been widely used as a tool compound in scientific research to study the function and pharmacology of the P2X7 receptor. It has been shown to inhibit the ATP-induced activation of the P2X7 receptor in various cell types, including microglia, macrophages, and T cells. This compound has also been used to investigate the role of the P2X7 receptor in various diseases, including neuropathic pain, multiple sclerosis, Alzheimer's disease, and cancer.
特性
IUPAC Name |
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-9(13(15)17)16-20(18,19)8-14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H2,15,17)/t9-,10?,11?,12?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXFJZGEJFCAHE-BRZBPJHZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NS(=O)(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3S,4S)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7353949.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353967.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353978.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-sulfonamide](/img/structure/B7353981.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B7353986.png)
![3-amino-5-methyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7353991.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353996.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)
![N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide](/img/structure/B7354014.png)
![(2R,6S)-2,6-dimethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]morpholine-4-carboxamide](/img/structure/B7354021.png)
![2-chloro-4-(chloromethyl)-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7354039.png)

![1-[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B7354058.png)